8-Fluoro-5-azaspiro[2.5]octane

Molecular weight Physicochemical properties SAR

Medicinal chemistry teams often face a gap in building blocks that combine conformational restriction with precise fluorine tuning. 8-Fluoro-5-azaspiro[2.5]octane (CAS 1779808-59-1) is a research-grade spirocyclic secondary amine that fills this need. - Offers a single fluorine at the 8-position to modulate lipophilicity and metabolic stability without the excessive pKa depression of a gem-difluoro analog. - Provides the exact molecular weight (129.18 g/mol) and mono-F count required for fragment libraries targeting JAK1-selective inhibitors or CNS receptors. - Supplied with NLT 98% purity as a versatile intermediate for late-stage diversification and diversity-oriented synthesis. - Ships globally under ambient conditions; for R&D use only.

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
Cat. No. B12929816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-5-azaspiro[2.5]octane
Molecular FormulaC7H12FN
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1CNCC2(C1F)CC2
InChIInChI=1S/C7H12FN/c8-6-1-4-9-5-7(6)2-3-7/h6,9H,1-5H2
InChIKeyDXXWAKUEDOSEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-5-azaspiro[2.5]octane: Physicochemical & Sourcing Profile


8-Fluoro-5-azaspiro[2.5]octane (CAS 1779808-59-1) is a spirocyclic secondary amine belonging to the 5‑azaspiro[2.5]octane class, distinguished by a single fluorine substituent at the 8‑position of the cyclopropane ring . With a molecular formula of C₇H₁₂FN and a molecular weight of 129.18 g/mol, it is supplied as a research‑grade building block with a typical purity of NLT 98% . The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and central nervous system receptor modulators, where the spirocyclic scaffold offers conformational restriction and the fluorine atom modulates lipophilicity and metabolic stability relative to the non‑fluorinated parent [1].

Why 8-Fluoro-5-azaspiro[2.5]octane Is Irreplaceable


Within the 5‑azaspiro[2.5]octane series, the number and position of fluorine atoms control key molecular properties—including lipophilicity, basicity, and metabolic soft spots—that can determine downstream biological activity [1]. Replacing 8‑fluoro‑5‑azaspiro[2.5]octane (MW 129.18; one C–F bond) with the non‑fluorinated parent (MW 111.18) eliminates fluorine‑mediated electronic effects and reduces molecular weight by 18 Da, while substituting it with 8,8‑difluoro‑5‑azaspiro[2.5]octane (MW 147.17) introduces a second fluorine that further depresses pKa and increases lipophilicity beyond what the mono‑fluoro analog provides . In the absence of direct biological data on the mono‑fluoro analog, the well‑established principle that sequential fluorination of saturated heterocycles systematically alters ADME and target‑binding profiles means that these three building blocks are not functionally interchangeable [2].

8-Fluoro-5-azaspiro[2.5]octane Differentiation Evidence


Molecular Weight and Formula Comparison

8-Fluoro-5-azaspiro[2.5]octane (C₇H₁₂FN, MW 129.18) occupies a precise intermediate position between the non‑fluorinated parent 5‑azaspiro[2.5]octane (C₇H₁₃N, MW 111.18) and the gem‑difluoro analog 8,8‑difluoro‑5‑azaspiro[2.5]octane (C₇H₁₁F₂N, MW 147.17) . Each successive fluorine substitution adds approximately 18 Da and replaces one hydrogen atom, enabling fine control of molecular weight and hydrogen‑bonding capacity in lead optimization campaigns .

Molecular weight Physicochemical properties SAR

Purity Specification Comparison

Commercial lots of 8‑fluoro‑5‑azaspiro[2.5]octane are consistently specified at NLT 98% purity, compared with the 95% minimum purity typically listed for the non‑fluorinated parent 5‑azaspiro[2.5]octane .

Purity Quality control Building block

Lipophilicity Modulation by Fluorination

Introduction of a single fluorine atom onto a saturated spirocyclic scaffold predictably increases lipophilicity by approximately +0.2 to +0.5 log P units relative to the non‑fluorinated parent, while the gem‑difluoro analog increases log P by an additional increment of similar magnitude [1]. This stepwise control of lipophilicity is a cornerstone of property‑guided drug design [2]. Direct experimental log P values for 8‑fluoro‑5‑azaspiro[2.5]octane are not publicly available; the range provided is a class‑level estimate based on the behavior of fluorinated piperidine and pyrrolidine spirocycles [1].

Lipophilicity Fluorine Physicochemical properties

Metabolic Stability of Spirocyclic Scaffolds

Heteroatom‑substituted spiro[3.3]heptanes and related spirocycles have been shown to exhibit higher aqueous solubility and a trend toward higher metabolic stability compared to their monocyclic cyclohexane counterparts [1]. While not directly measured on 8‑fluoro‑5‑azaspiro[2.5]octane, the 5‑azaspiro[2.5]octane scaffold is expected to confer similar metabolic advantages due to its conformational rigidity and reduced susceptibility to cytochrome P450 oxidation relative to flexible piperidine analogs [1][2].

Metabolic stability Spirocycle Drug design

JAK Kinase Inhibitor Building Block

5‑Azaspiro[2.5]octane‑8‑carboxylic acid derivatives—accessible from 8‑fluoro‑5‑azaspiro[2.5]octane via nucleophilic displacement or metalation—have been claimed as potent JAK kinase inhibitors, with representative compounds exhibiting EC₅₀ values as low as 3.6 nM against JAK1 in human baculovirus‑expressed enzyme assays [1]. While the mono‑fluoro spirocyclic amine itself has not been the direct subject of biological testing, its structural role as a precursor to the 8‑carboxamide pharmacophore makes it a critical procurement intermediate for this chemotype.

JAK inhibitor Building block Patent

8-Fluoro-5-azaspiro[2.5]octane: Preferred Procurement Scenarios


Mono-Fluorinated Spirocyclic Amine for Fragment Libraries

When a fragment library requires a spirocyclic secondary amine with a single fluorine atom to balance polarity and lipophilicity, 8‑fluoro‑5‑azaspiro[2.5]octane provides the precise molecular weight (129.18) and fluorine count (mono‑F) that neither the non‑fluorinated parent (MW 111.18) nor the gem‑difluoro analog (MW 147.17) can offer [1].

Synthesis of JAK Kinase Inhibitor Clinical Candidates

Medicinal chemistry teams pursuing JAK1‑selective inhibitors based on the 5‑azaspiro[2.5]octane‑8‑carboxamide scaffold require 8‑fluoro‑5‑azaspiro[2.5]octane as a key synthetic intermediate for late‑stage diversification [1].

Fine-Tuning Metabolic Stability and pKa

In lead optimization series where incremental increases in metabolic stability are sought through conformational restriction, the 5‑azaspiro[2.5]octane core—combined with a single electron‑withdrawing fluorine—offers a distinct pKa and metabolic profile compared to flexible piperidine or pyrrolidine analogs, as inferred from spirocyclic scaffold studies [1].

CNS-Targeted Diversity-Oriented Synthesis Building Block

The compound serves as a versatile starting material for diversity‑oriented synthesis of functionalized azaspirocycles targeting CNS receptors, where the fluorine atom is retained to enhance blood‑brain barrier penetration (class‑level principle) and the spirocyclic architecture reduces the degrees of conformational freedom [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoro-5-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.